molecular formula C8H7BrO2 B1267466 2-Bromo-5-methoxybenzaldehyde CAS No. 7507-86-0

2-Bromo-5-methoxybenzaldehyde

Cat. No. B1267466
CAS RN: 7507-86-0
M. Wt: 215.04 g/mol
InChI Key: XNHKTMIWQCNZST-UHFFFAOYSA-N
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Patent
US06211234B1

Procedure details

A mixture of 2-bromo-5-methoxy-benzaldehyde (45.25 g), ethylene glycol (52.22 g) and 4-toluenesulphonic acid (0.4 g) in toluene (400 mL) is heated at reflux for 5 hours using a Dean and Stark apparatus to remove water formed in the reaction. The reaction mixture is washed five times with water (500 mL) and evaporated giving 2-(2-bromo-5-methoxyphenyl)-[1,3]dioxolane (51.9 g) as a yellow liquid.
Quantity
45.25 g
Type
reactant
Reaction Step One
Quantity
52.22 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5].[CH2:12](O)[CH2:13][OH:14]>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]1[O:14][CH2:13][CH2:12][O:5]1

Inputs

Step One
Name
Quantity
45.25 g
Type
reactant
Smiles
BrC1=C(C=O)C=C(C=C1)OC
Name
Quantity
52.22 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.4 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to remove water
CUSTOM
Type
CUSTOM
Details
formed in the reaction
WASH
Type
WASH
Details
The reaction mixture is washed five times with water (500 mL)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OC)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 51.9 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.